molecular formula C10H5Br2NO B13761522 2,4-Dibromoquinoline-3-carboxaldehyde CAS No. 532392-87-3

2,4-Dibromoquinoline-3-carboxaldehyde

Cat. No.: B13761522
CAS No.: 532392-87-3
M. Wt: 314.96 g/mol
InChI Key: PSSFBANKPZRHIQ-UHFFFAOYSA-N
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Description

2,4-Dibromoquinoline-3-carboxaldehyde is a chemical compound with the molecular formula C10H5Br2NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions and an aldehyde group at the 3 position on the quinoline ring. It is primarily used in research and experimental applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromoquinoline-3-carboxaldehyde typically involves the bromination of quinoline derivatives. One common method is the bromination of quinoline-3-carboxaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromoquinoline-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dibromoquinoline-3-carboxaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential antifungal and antiviral activities, making it a candidate for drug development.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibromoquinoline-3-carboxaldehyde, particularly its derivatives, involves targeting metal ion homeostasis in biological systems. For instance, certain derivatives have been shown to interfere with the expression of virulence factors in pathogenic fungi by disrupting metal ion balance. This unique mechanism makes it a promising candidate for antifungal drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carboxaldehyde
  • 2,4-Dichloroquinoline-3-carboxaldehyde
  • 2,4-Difluoroquinoline-3-carboxaldehyde

Uniqueness

2,4-Dibromoquinoline-3-carboxaldehyde is unique due to the presence of bromine atoms, which impart distinct chemical reactivity compared to chlorine or fluorine derivatives. Bromine atoms are larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules. This makes this compound particularly useful in specific synthetic applications and research studies .

Properties

CAS No.

532392-87-3

Molecular Formula

C10H5Br2NO

Molecular Weight

314.96 g/mol

IUPAC Name

2,4-dibromoquinoline-3-carbaldehyde

InChI

InChI=1S/C10H5Br2NO/c11-9-6-3-1-2-4-8(6)13-10(12)7(9)5-14/h1-5H

InChI Key

PSSFBANKPZRHIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)Br)C=O)Br

Origin of Product

United States

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